molecular formula C5H12NNaO5S B13780192 Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt CAS No. 25857-20-9

Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt

Katalognummer: B13780192
CAS-Nummer: 25857-20-9
Molekulargewicht: 221.21 g/mol
InChI-Schlüssel: AKPBRLRJVQJTQN-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt is a chemical compound with the molecular formula C5H13NO5S.Na and a molecular weight of 222.22 g/mol . It is a derivative of methanesulfonic acid, where the sulfonic acid group is substituted with a bis(2-hydroxyethyl)amino group and a sodium ion. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt typically involves the reaction of methanesulfonic acid with bis(2-hydroxyethyl)amine in the presence of a sodium base. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The general reaction can be represented as follows:

CH3SO3H+N(CH2CH2OH)2+NaOHCH3SO3N(CH2CH2OH)2Na+H2O\text{CH}_3\text{SO}_3\text{H} + \text{N}(\text{CH}_2\text{CH}_2\text{OH})_2 + \text{NaOH} \rightarrow \text{CH}_3\text{SO}_3\text{N}(\text{CH}_2\text{CH}_2\text{OH})_2\text{Na} + \text{H}_2\text{O} CH3​SO3​H+N(CH2​CH2​OH)2​+NaOH→CH3​SO3​N(CH2​CH2​OH)2​Na+H2​O

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or filtration to remove impurities and obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to form simpler compounds or intermediates.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce simpler amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt exerts its effects involves its interaction with molecular targets and pathways. The bis(2-hydroxyethyl)amino group can form hydrogen bonds and interact with various biomolecules, influencing their structure and function. The sodium ion can also play a role in stabilizing the compound and enhancing its solubility in aqueous solutions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methanesulfonic acid: The parent compound, which lacks the bis(2-hydroxyethyl)amino group and sodium ion.

    Ethanesulfonic acid: A similar sulfonic acid with a different alkyl group.

    Taurine: An amino sulfonic acid with similar functional groups but different biological roles.

Uniqueness

Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt is unique due to the presence of the bis(2-hydroxyethyl)amino group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other sulfonic acids may not be effective.

Eigenschaften

CAS-Nummer

25857-20-9

Molekularformel

C5H12NNaO5S

Molekulargewicht

221.21 g/mol

IUPAC-Name

sodium;[bis(2-hydroxyethyl)amino]methanesulfonate

InChI

InChI=1S/C5H13NO5S.Na/c7-3-1-6(2-4-8)5-12(9,10)11;/h7-8H,1-5H2,(H,9,10,11);/q;+1/p-1

InChI-Schlüssel

AKPBRLRJVQJTQN-UHFFFAOYSA-M

Kanonische SMILES

C(CO)N(CCO)CS(=O)(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.